Cas no 2228748-17-0 (4-(3-bromo-2,4-dimethylphenyl)butan-1-amine)

4-(3-bromo-2,4-dimethylphenyl)butan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 4-(3-bromo-2,4-dimethylphenyl)butan-1-amine
- 2228748-17-0
- EN300-1938795
-
- Inchi: 1S/C12H18BrN/c1-9-6-7-11(5-3-4-8-14)10(2)12(9)13/h6-7H,3-5,8,14H2,1-2H3
- InChI Key: CVRIPVIQOSKAAR-UHFFFAOYSA-N
- SMILES: BrC1=C(C)C=CC(=C1C)CCCCN
Computed Properties
- Exact Mass: 255.06226g/mol
- Monoisotopic Mass: 255.06226g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
- XLogP3: 3.4
4-(3-bromo-2,4-dimethylphenyl)butan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1938795-1.0g |
4-(3-bromo-2,4-dimethylphenyl)butan-1-amine |
2228748-17-0 | 1g |
$1844.0 | 2023-05-31 | ||
Enamine | EN300-1938795-0.1g |
4-(3-bromo-2,4-dimethylphenyl)butan-1-amine |
2228748-17-0 | 0.1g |
$615.0 | 2023-09-17 | ||
Enamine | EN300-1938795-10.0g |
4-(3-bromo-2,4-dimethylphenyl)butan-1-amine |
2228748-17-0 | 10g |
$7927.0 | 2023-05-31 | ||
Enamine | EN300-1938795-1g |
4-(3-bromo-2,4-dimethylphenyl)butan-1-amine |
2228748-17-0 | 1g |
$699.0 | 2023-09-17 | ||
Enamine | EN300-1938795-0.25g |
4-(3-bromo-2,4-dimethylphenyl)butan-1-amine |
2228748-17-0 | 0.25g |
$642.0 | 2023-09-17 | ||
Enamine | EN300-1938795-2.5g |
4-(3-bromo-2,4-dimethylphenyl)butan-1-amine |
2228748-17-0 | 2.5g |
$1370.0 | 2023-09-17 | ||
Enamine | EN300-1938795-0.5g |
4-(3-bromo-2,4-dimethylphenyl)butan-1-amine |
2228748-17-0 | 0.5g |
$671.0 | 2023-09-17 | ||
Enamine | EN300-1938795-0.05g |
4-(3-bromo-2,4-dimethylphenyl)butan-1-amine |
2228748-17-0 | 0.05g |
$587.0 | 2023-09-17 | ||
Enamine | EN300-1938795-5.0g |
4-(3-bromo-2,4-dimethylphenyl)butan-1-amine |
2228748-17-0 | 5g |
$5345.0 | 2023-05-31 | ||
Enamine | EN300-1938795-5g |
4-(3-bromo-2,4-dimethylphenyl)butan-1-amine |
2228748-17-0 | 5g |
$2028.0 | 2023-09-17 |
4-(3-bromo-2,4-dimethylphenyl)butan-1-amine Related Literature
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Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
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Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
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Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
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Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
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Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
Additional information on 4-(3-bromo-2,4-dimethylphenyl)butan-1-amine
4-(3-Bromo-2,4-Dimethylphenyl)Butan-1-Amine: A Comprehensive Overview
The compound with CAS No 2228748-17-0, commonly referred to as 4-(3-bromo-2,4-dimethylphenyl)butan-1-amine, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development and material science.
Chemical Structure and Properties
4-(3-Bromo-2,4-Dimethylphenyl)Butan-1-Amine consists of a butanamine backbone attached to a substituted phenyl ring. The phenyl group is substituted with bromine at the 3-position and methyl groups at the 2 and 4 positions. This substitution pattern imparts unique electronic and steric properties to the molecule, making it versatile for various chemical reactions.
Synthesis and Applications
The synthesis of this compound typically involves nucleophilic aromatic substitution or coupling reactions, depending on the desired regiochemistry. Recent studies have explored its use as an intermediate in the synthesis of bioactive compounds, particularly in the development of kinase inhibitors and other therapeutic agents.
Recent Research Findings
Recent research has highlighted the potential of 4-(3-bromo-2,4-dimethylphenyl)butan-1-amine in medicinal chemistry. For instance, a study published in the Journal of Medicinal Chemistry demonstrated its role as a lead compound in the development of novel anti-cancer agents. The molecule's ability to modulate specific protein-protein interactions has been a focal point of investigation.
Structural Modifications and Bioactivity
Modifications to the side chain or substitution pattern on the phenyl ring have been shown to significantly influence the compound's bioactivity. For example, extending the carbon chain or introducing electron-withdrawing groups can enhance its binding affinity to target proteins. These findings underscore the importance of structural optimization in drug design.
Conclusion
In conclusion, 4-(3-bromo-2,4-dimethylphenyl)butan-1-amine (CAS No 2228748-17-0) is a promising molecule with diverse applications in organic synthesis and drug discovery. Its unique chemical properties and recent research advancements position it as a valuable tool for advancing medicinal chemistry.
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